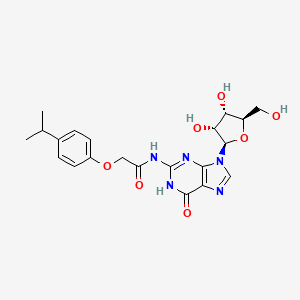![molecular formula C20H23N5 B14746784 6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine CAS No. 2360-70-5](/img/structure/B14746784.png)
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction using aniline derivatives.
Propylation: The propyl chain can be added through an alkylation reaction using propyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Halides: Benzyl halides, propyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines. It may exhibit anticancer, antiviral, and antibacterial properties.
Pharmacology: Research focuses on its interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to explore its effects on cellular processes and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate receptor activity to produce antiviral effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine: Known for its potential therapeutic applications.
6-Benzyl-5-[3-(methylamino)propyl]pyrimidine-2,4-diamine: Similar structure with a methylamino group instead of a phenylamino group.
6-Benzyl-5-[3-(ethylamino)propyl]pyrimidine-2,4-diamine: Contains an ethylamino group, offering different pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the phenylamino group can enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
CAS No. |
2360-70-5 |
|---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-(3-anilinopropyl)-6-benzylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H23N5/c21-19-17(12-7-13-23-16-10-5-2-6-11-16)18(24-20(22)25-19)14-15-8-3-1-4-9-15/h1-6,8-11,23H,7,12-14H2,(H4,21,22,24,25) |
InChI Key |
GIYDSGQBMCQPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NC(=N2)N)N)CCCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


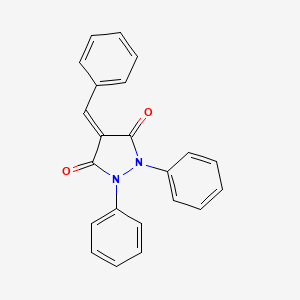
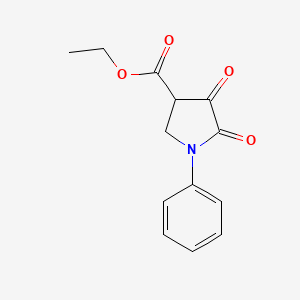
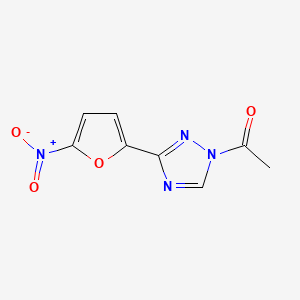
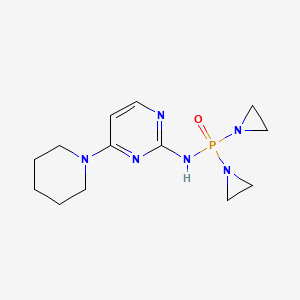

![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
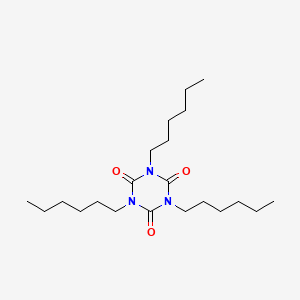
![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
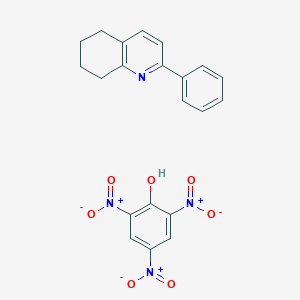
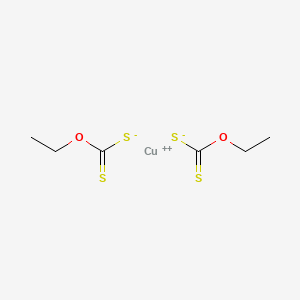
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
